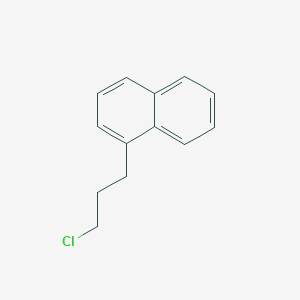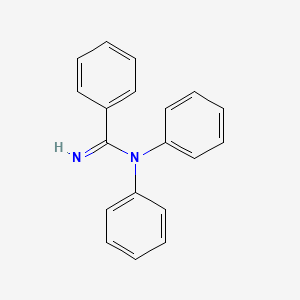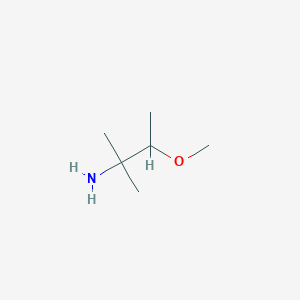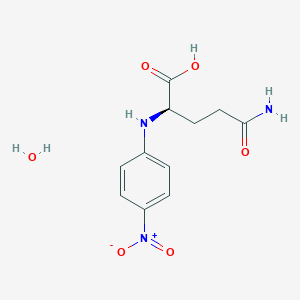
(4-Nitrophenyl)-D-glutaminehydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)-D-glutaminehydrate is a chemical compound that features a nitrophenyl group attached to a D-glutamine moiety, with an additional hydrate component
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-D-glutaminehydrate typically involves the reaction of 4-nitrophenol with D-glutamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature with constant stirring for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the production time and improve the purity of the final product.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)-D-glutaminehydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the amide bond and formation of 4-nitrophenol and D-glutamine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-aminophenyl-D-glutaminehydrate.
Hydrolysis: 4-nitrophenol and D-glutamine.
Substitution: Various substituted phenyl-D-glutamine derivatives.
科学的研究の応用
(4-Nitrophenyl)-D-glutaminehydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in enzyme assays to study the activity of enzymes that can hydrolyze amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4-Nitrophenyl)-D-glutaminehydrate involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the hydrolysis of the amide bond. This interaction can inhibit the activity of certain enzymes, making it useful in studying enzyme kinetics and developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
4-Nitrophenyl acetate: Used in similar enzymatic assays but with an acetate group instead of a glutamine moiety.
4-Nitrophenyl chloroformate: Utilized as a coupling reagent in organic synthesis.
4-Nitrophenyl butyrate: Another compound used in enzyme assays with a butyrate group.
Uniqueness
(4-Nitrophenyl)-D-glutaminehydrate is unique due to the presence of the D-glutamine moiety, which imparts specific biochemical properties and makes it particularly useful in studying enzymes that interact with glutamine derivatives. Its hydrate form also influences its solubility and stability, making it distinct from other nitrophenyl compounds.
特性
分子式 |
C11H15N3O6 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
(2R)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m1./s1 |
InChIキー |
INUJXIXXPNQEJX-SBSPUUFOSA-N |
異性体SMILES |
C1=CC(=CC=C1N[C@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
正規SMILES |
C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


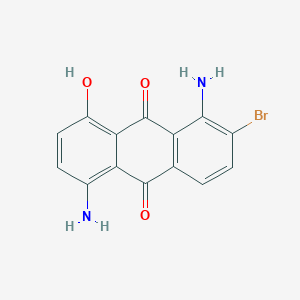
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)

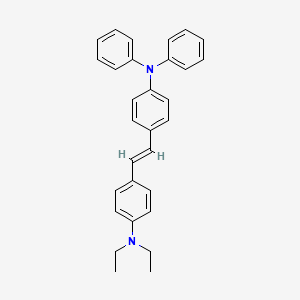
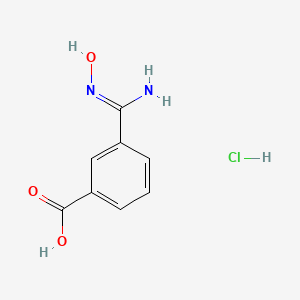
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
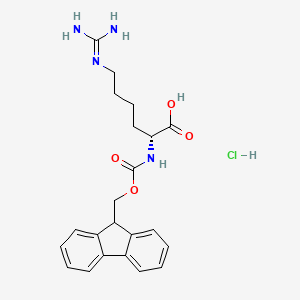
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
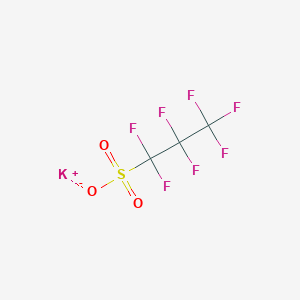
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
